(S)-N-(1-Phenylethyl)aniline, also known as (S)-N-(1-phenylethyl)aniline, is an organic compound with the empirical formula C14H15N. It is classified as an aromatic amine due to the presence of an amine group attached to a benzene ring. This compound has garnered interest in various fields of chemistry, particularly in organic synthesis and catalysis.
(S)-N-(1-Phenylethyl)aniline can be sourced from various chemical suppliers and is often utilized in academic and industrial research settings. The compound falls under the category of chiral amines, which are significant in asymmetric synthesis due to their ability to influence the stereochemistry of reactions.
The synthesis of (S)-N-(1-Phenylethyl)aniline can be accomplished through several methods, including:
In practice, the reaction conditions such as temperature, solvent choice, and catalyst type significantly influence the yield and stereoselectivity of the synthesis. For instance, using a lower alcohol solvent can enhance reaction efficiency while maintaining selectivity.
(S)-N-(1-Phenylethyl)aniline features a chiral center at the carbon atom adjacent to the nitrogen atom. The molecular structure consists of a phenethyl group attached to an aniline moiety. The canonical SMILES representation is CC(=NC1=CC=CC=C1)C2=CC=CC=C2
, indicating its complex aromatic framework.
(S)-N-(1-Phenylethyl)aniline participates in various chemical reactions:
The efficiency of these reactions often depends on factors such as catalyst choice, substrate structure, and reaction conditions (temperature, pressure).
The mechanism by which (S)-N-(1-Phenylethyl)aniline exerts its chemical effects typically involves:
Relevant data includes NMR spectra that provide insight into its structural characteristics and confirm purity levels through chemical shift analysis .
(S)-N-(1-Phenylethyl)aniline finds applications across various scientific domains:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5